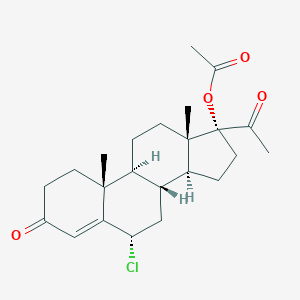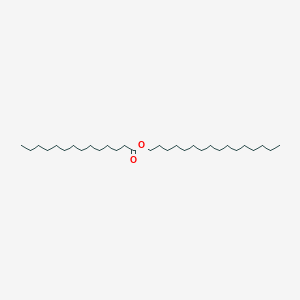
1,3-Dibenzyloxy-4,6-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibenzyloxy-4,6-dinitrobenzene is an organic compound with the molecular formula C20H16N2O6 It is characterized by two benzyl groups attached to a benzene ring substituted with two nitro groups at the 4 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dibenzyloxy-4,6-dinitrobenzene can be synthesized through the nitration of 1,3-dibenzyloxybenzene. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the implementation of safety measures to prevent the formation of unwanted by-products. The crude product is usually purified through recrystallization to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dibenzyloxy-4,6-dinitrobenzene undergoes several types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate in an appropriate solvent.
Major Products
Reduction: The reduction of this compound typically yields 1,3-dibenzyloxy-4,6-diaminobenzene.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Dibenzyloxy-4,6-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,3-dibenzyloxy-4,6-dinitrobenzene involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form amino groups, which can then participate in further chemical reactions. The benzyl groups provide stability and influence the compound’s reactivity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its full range of effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dinitrobenzene: A simpler compound with two nitro groups on the benzene ring.
1,4-Dinitrobenzene: Another isomer with nitro groups at the 1 and 4 positions.
1,2-Dinitrobenzene: An isomer with nitro groups at the 1 and 2 positions.
Uniqueness
1,3-Dibenzyloxy-4,6-dinitrobenzene is unique due to the presence of benzyl groups, which significantly alter its chemical properties compared to other dinitrobenzene isomers. These benzyl groups enhance its stability and provide additional sites for chemical modification, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
1,5-dinitro-2,4-bis(phenylmethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c23-21(24)17-11-18(22(25)26)20(28-14-16-9-5-2-6-10-16)12-19(17)27-13-15-7-3-1-4-8-15/h1-12H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDPHGNSRWHEKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376444 |
Source


|
| Record name | 1,3-DIBENZYLOXY-4,6-DINITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134637-67-5 |
Source


|
| Record name | 1,3-DIBENZYLOXY-4,6-DINITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B143491.png)

![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)


![Thieno[3,2-c]pyridine](/img/structure/B143518.png)


![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B143522.png)




